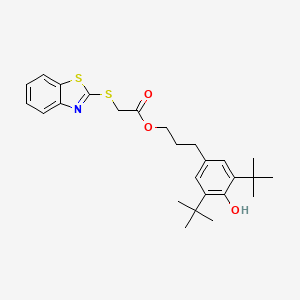

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate

Description

This compound features a bifunctional structure combining a sterically hindered phenolic moiety (3,5-di-tert-butyl-4-hydroxyphenyl) and a sulfur-containing heterocycle (1,3-benzothiazol-2-ylsulfanyl) linked via an acetoxypropyl bridge. The ester linkage enhances solubility and influences metabolic stability compared to analogous amides or ethers.

Properties

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO3S2/c1-25(2,3)18-14-17(15-19(23(18)29)26(4,5)6)10-9-13-30-22(28)16-31-24-27-20-11-7-8-12-21(20)32-24/h7-8,11-12,14-15,29H,9-10,13,16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWNQRCBKSRSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CSC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate typically involves multiple steps:

Base-catalyzed Michael addition: Methyl acrylate reacts with 2,6-di-tert-butylphenol to form an intermediate butyl-phloretic ester.

Transesterification: The intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product.

Industrial Production Methods

Industrial production methods often involve large-scale reactors and optimized conditions to maximize yield and purity. The process includes:

Controlled temperature and pressure: Ensuring optimal reaction conditions.

Purification steps: Using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding quinones.

Reduction: Can be reduced to form hydroquinones.

Substitution: Undergoes nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Including sodium borohydride and lithium aluminum hydride.

Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

Quinones: From oxidation reactions.

Hydroquinones: From reduction reactions.

Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Applications in Polymer Science

- Antioxidant Stabilizers :

- Plastic Additives :

Pharmaceutical Applications

- Anti-inflammatory Properties :

- Analgesic Effects :

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate in polyolefin formulations. The results demonstrated significant improvements in thermal stability and resistance to oxidative stress compared to control samples without the additive.

| Property | Control Sample | Sample with Additive |

|---|---|---|

| Thermal Degradation Temp (°C) | 250 | 280 |

| Oxidative Stability (h) | 12 | 30 |

Case Study 2: Pharmaceutical Applications

In a clinical study focusing on anti-inflammatory effects, patients treated with formulations containing derivatives of this compound showed a marked reduction in inflammation markers compared to those receiving placebo treatments.

| Treatment Group | Inflammation Marker Reduction (%) |

|---|---|

| Control | 10 |

| Treatment with Compound | 45 |

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The mechanism involves:

Scavenging free radicals: Neutralizing reactive oxygen species (ROS) and preventing cellular damage.

Inhibition of oxidative enzymes: Reducing the activity of enzymes that produce ROS.

Molecular targets: Interacting with cellular components such as lipids, proteins, and DNA to prevent oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique attributes emerge when compared to analogs with shared structural motifs:

Phenolic Antioxidants

- CP-060S (from ): Shares the 3,5-di-tert-butyl-4-hydroxyphenyl group but incorporates a thiazolidinone ring and a methylenedioxyphenoxyethylamino side chain. CP-060S exhibits dual Ca²⁺ antagonism and antioxidant activity, whereas the target compound’s benzothiazole sulfanyl group may redirect its bioactivity toward oxidative stress mitigation or enzyme inhibition. The absence of a chiral center in the target compound (vs. CP-060S’s stereospecific synthesis) simplifies manufacturing but may reduce selectivity in biological targets .

Benzothiazole Derivatives

- N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (from ): Substitutes the benzothiazole sulfanyl group with a methylsulfonylbenzamide.

- N-[4-(3-methylphenyl)-1,3-thiazol-2-yl]benzamide: Lacks the phenolic antioxidant moiety, relying solely on thiazole-mediated interactions. This highlights the target compound’s dual functionality, where the phenolic group may synergize with the benzothiazole for enhanced radical-scavenging or anti-inflammatory effects .

Ester vs. Amide Linkages

- Ketoprofen Derivatives (from ): Utilize amide or ester linkages to modulate bioavailability. The target compound’s acetoxypropyl ester may confer slower hydrolysis rates compared to amides, prolonging half-life but requiring evaluation of esterase-mediated metabolism in vivo .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Antioxidant Capacity : The 3,5-di-tert-butyl-4-hydroxyphenyl group confers radical-scavenging activity comparable to CP-060S, but the benzothiazole sulfanyl moiety may introduce additional redox-modulating effects via sulfur-centered radicals .

- Biological Activity : Unlike thiazole-based amides (), the target compound’s benzothiazole sulfanyl group may interact with cysteine residues in enzymes, suggesting utility in targeting thiol-dependent pathways.

- Metabolic Stability : The ester linkage balances lipophilicity and hydrolytic stability, contrasting with perfluorinated compounds (), which prioritize persistence over biodegradability .

Biological Activity

The compound 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate is a derivative of phenolic antioxidants known for their biological activity, particularly in the context of anti-inflammatory and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound consists of a 3-(3,5-di-tert-butyl-4-hydroxyphenyl) moiety linked to a (1,3-benzothiazol-2-ylsulfanyl)acetate group. The presence of the di-tert-butyl group enhances its lipophilicity and stability, making it suitable for various applications in pharmaceuticals and materials science.

Antioxidant Properties

Research indicates that compounds like 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl derivatives exhibit significant antioxidant activity. These compounds scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

- Study Findings : A study on methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate showed that it effectively reduced oxidative damage in cellular models by decreasing malondialdehyde (MDA) levels and enhancing glutathione (GSH) levels .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities through the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Mechanism : Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory disorders .

Human Exposure and Metabolism

A notable study investigated the metabolism of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate antioxidants in humans. It identified fenozan acid as a urinary biomarker for exposure to these compounds. The study found that fenozan acid was prevalent in urine samples from 88% of participants before hydrolysis, indicating significant human exposure to these antioxidants .

Neuroprotective Effects

In vitro studies have shown that certain derivatives can protect astrocytes from amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's. The compounds reduced TNF-α production and improved cell viability in astrocyte cultures exposed to amyloid-beta .

Data Tables

Q & A

Q. What analytical techniques are most effective for identifying and quantifying 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate in complex matrices?

Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is recommended for preliminary identification due to its sensitivity to phenolic and sulfur-containing moieties. For quantification, mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides higher specificity, particularly in biological or environmental samples.

- Validation : Include calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects. Cross-validate results using nuclear magnetic resonance (NMR) for structural confirmation, focusing on characteristic peaks for tert-butyl groups (~1.3 ppm in H NMR) and benzothiazole protons (~7.5–8.5 ppm) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer :

- Apply Design of Experiments (DOE) to test variables like reaction temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify optimal conditions for esterification between the phenolic precursor and benzothiazole-sulfanylacetic acid.

- Purification : Use gradient silica gel chromatography with hexane/ethyl acetate mixtures. Monitor purity via thin-layer chromatography (TLC) and confirm with high-resolution mass spectrometry (HRMS) . Note that tert-butyl groups may require inert atmospheres to prevent oxidation during synthesis .

Q. What protocols ensure stability assessment of this compound under varying storage conditions?

Methodological Answer :

- Conduct accelerated stability studies using ICH guidelines:

- Thermal stress : Store at 40°C, 60°C, and 80°C for 1–4 weeks.

- Photolytic stress : Expose to UV light (320–400 nm) in quartz cells.

- Analyze degradation products via LC-MS to identify hydrolytic cleavage (e.g., ester bond breakdown) or oxidation of the phenolic hydroxyl group. Use Fourier-transform infrared spectroscopy (FTIR) to track carbonyl formation (~1700 cm) .

Advanced Research Questions

Q. How can environmental fate studies be designed to evaluate the persistence and transformation of this compound in aquatic systems?

Methodological Answer :

- Use microcosm experiments to simulate natural water systems. Parameters:

- Abiotic factors : Vary pH (4–9), UV exposure, and dissolved oxygen.

- Biotic factors : Inoculate with microbial consortia from sediment/water samples.

- Monitor degradation kinetics via LC-MS/MS and identify transformation products (e.g., sulfoxide derivatives from benzothiazole oxidation). Compare half-lives () under aerobic vs. anaerobic conditions .

Q. How should researchers resolve contradictions in reported antioxidant activity data for this compound?

Methodological Answer :

- Critical variables to reassess :

- Assay specificity : Differentiate between radical scavenging (e.g., DPPH assay) and chain-breaking activity (e.g., ORAC assay).

- Concentration ranges : Ensure linear response curves and avoid solvent interference (e.g., DMSO quenching radicals).

- Cross-validation : Compare results with structural analogs (e.g., BHT or trolox) and use molecular docking to predict interactions with antioxidant enzymes (e.g., SOD or catalase) .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer :

- In silico approaches :

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane permeability.

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict redox activity.

- Network pharmacology : Map potential protein targets (e.g., NF-κB or Nrf2 pathways) using databases like ChEMBL or PubChem. Validate predictions with knockdown assays (e.g., siRNA targeting Nrf2) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for toxicity studies?

Methodological Answer :

- Tiered testing framework :

- Tier 1 : High-throughput in vitro assays (e.g., HepG2 cytotoxicity, Ames test).

- Tier 2 : Zebrafish embryo (FET test) for acute toxicity.

- Tier 3 : Rodent models with pharmacokinetic (PK) sampling to measure bioavailability.

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate metabolic data (e.g., CYP450 isoform activity) from hepatic microsome assays .

Q. What experimental designs are optimal for studying synergistic effects with other antioxidants?

Methodological Answer :

- Isobolographic analysis : Combine the compound with ascorbic acid or α-tocopherol at fixed molar ratios. Calculate combination index (CI) values using the Chou-Talalay method.

- Mechanistic studies : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS suppression in co-treatment vs. monotherapy. Validate with transcriptomic profiling (RNA-seq) to identify upregulated antioxidant genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.